2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol
CAS No.: 32739-79-0
Cat. No.: VC15507737
Molecular Formula: C12H16N2O7
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32739-79-0 |
|---|---|
| Molecular Formula | C12H16N2O7 |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(3-nitroanilino)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-2-1-3-7(4-6)14(19)20/h1-4,8-13,15-18H,5H2 |
| Standard InChI Key | VEWYRSFVOIQJJV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol is a nitroaryl-substituted oxane derivative with the molecular formula C₁₂H₁₆N₂O₇ and a molecular weight of 300.26 g/mol. Its IUPAC name reflects the stereochemical arrangement of functional groups: a hydroxymethyl group at position 2, three hydroxyl groups at positions 3, 4, and 5, and a 3-nitroanilino substituent at position 6 of the oxane ring (Table 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 32739-79-0 |
| Molecular Formula | C₁₂H₁₆N₂O₇ |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(3-nitroanilino)oxane-3,4,5-triol |
| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])NC2C(C(C(C(O2)CO)O)O)O |
| PubChem Compound ID | 351440 |
The compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via hydroxyl groups and π-π stacking through the nitroaryl moiety. These features contribute to its solubility in polar solvents and potential binding affinity for biological targets.
Synthesis and Production
Multistep Synthetic Pathways
The synthesis of 2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol involves sequential modifications to a hexose backbone. A representative route includes:
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Oxane Ring Formation: Cyclization of a protected hexose derivative under acidic or basic conditions to generate the oxane core.
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Functionalization: Introduction of the hydroxymethyl group via hydroxymethylation using formaldehyde equivalents, followed by regioselective amination with 3-nitroaniline.
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Deprotection and Purification: Sequential removal of protecting groups (e.g., acetyl or benzyl) under controlled conditions, yielding the final triol product.
Industrial-scale production remains challenging due to the need for precise stereochemical control during cyclization and functionalization steps. Advances in catalytic asymmetric synthesis and flow chemistry may address these limitations in the future.
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies suggest that the compound exhibits moderate inhibitory activity against glycosidase enzymes, likely through competitive binding at the active site. The hydroxymethyl and hydroxyl groups mimic the transition state of glycosidic bond hydrolysis, while the nitroaryl group enhances binding affinity via hydrophobic interactions.
Anticancer Screening
While direct evidence remains limited, structural analogs with nitroaryl substituents have shown pro-apoptotic activity in cancer cell lines. The compound’s ability to modulate oxidative stress pathways warrants further investigation in oncology models .
Research Findings and Applications
Biochemical Tool Development
The compound’s stability and solubility profile make it a viable candidate for:
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Enzyme Kinetics Studies: Probing glycosidase mechanisms via inhibition assays.
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Molecular Probes: Fluorescent labeling of carbohydrate-binding proteins through nitro-to-amine reduction pathways.
Therapeutic Explorations
Early-stage research highlights potential applications in:
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Antimicrobial Therapeutics: Development of nitroaryl-based antibiotics targeting drug-resistant bacteria.
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Glycomimetic Drug Design: Utilization of the oxane scaffold to mimic natural glycosides in metabolic disorder treatments.
Table 2: Comparative Analysis with Structural Analogs
| Compound | Nitro Position | Key Biological Activity |
|---|---|---|
| 2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol | 3-nitro | Glycosidase inhibition, antimicrobial |
| 2-(Hydroxymethyl)-6-[(2-nitrophenyl)amino]oxane-3,4,5-triol | 2-nitro | Reduced enzyme affinity, cytotoxic |
The meta-substitution pattern in the 3-nitro derivative enhances steric compatibility with enzyme active sites compared to ortho-substituted analogs .
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